molecular formula C13H14N6O3S B6542301 N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide CAS No. 1021263-31-9

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide

Cat. No.: B6542301
CAS No.: 1021263-31-9
M. Wt: 334.36 g/mol
InChI Key: WHBBOJYLDZCGFY-UHFFFAOYSA-N
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Description

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide is a synthetic organic compound. It features a triazolopyridazine core, linked to a pyridine sulfonamide group through an ethylene bridge. This complex structure endows the compound with unique properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide typically involves multiple steps:

  • Step 1: Synthesis of the triazolopyridazine core, starting with the preparation of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine through cyclization reactions.

  • Step 2: Formation of the ethylene bridge by reacting the triazolopyridazine with a suitable ethylene oxide derivative.

  • Step 3: Introduction of the pyridine sulfonamide group through nucleophilic substitution, using pyridine-3-sulfonyl chloride as a reagent.

Industrial Production Methods

On an industrial scale, these reactions are typically optimized to enhance yield and purity. This might involve:

  • Catalysts: Utilizing catalytic agents to improve reaction efficiency.

  • Solvents: Selecting appropriate solvents for each step to facilitate the reactions and improve product isolation.

  • Temperature Control: Maintaining precise temperature conditions to favor desired product formation and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide can undergo several types of reactions:

  • Oxidation: Can be oxidized under specific conditions, though the stability of the triazolopyridazine core typically resists such changes.

  • Reduction: The sulfonamide group may be selectively reduced under controlled conditions.

  • Substitution: The compound may undergo nucleophilic or electrophilic substitution at the pyridine ring or sulfonamide group.

Common Reagents and Conditions

  • Oxidizing Agents: E.g., hydrogen peroxide in the presence of a catalyst.

  • Reducing Agents: E.g., lithium aluminum hydride for specific reductions.

  • Substitution Conditions: E.g., using halogenated derivatives for nucleophilic substitution reactions.

Major Products Formed

The reaction products depend on the reagents and conditions used but might include:

  • Oxidation Products: Often involves forming oxides of the nitrogenous ring or sulfonamide.

  • Reduction Products: Simplified or partially de-sulfonated derivatives.

  • Substitution Products: Modified pyridine or sulfonamide structures with varying functional groups.

Scientific Research Applications

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide has significant applications across various fields:

  • Chemistry: Utilized as a ligand in coordination chemistry for forming complex metal structures.

  • Biology: Investigated for its potential as a biochemical probe due to its interaction with specific enzymes or receptors.

  • Medicine: Explored for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Potential use in developing novel materials or as a specialty reagent in organic synthesis.

Comparison with Similar Compounds

  • N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)benzenesulfonamide

  • N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)thiazole-5-sulfonamide

There you have it—a deep dive into the world of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide. Enjoy your exploration of this intriguing compound!

Properties

IUPAC Name

N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c1-10-16-17-12-4-5-13(18-19(10)12)22-8-7-15-23(20,21)11-3-2-6-14-9-11/h2-6,9,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBBOJYLDZCGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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